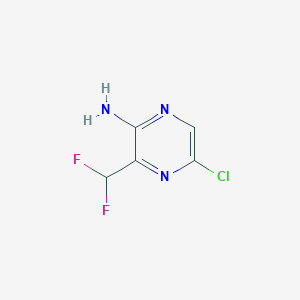

5-Chloro-3-(difluoromethyl)pyrazin-2-amine

Description

Properties

Molecular Formula |

C5H4ClF2N3 |

|---|---|

Molecular Weight |

179.55 g/mol |

IUPAC Name |

5-chloro-3-(difluoromethyl)pyrazin-2-amine |

InChI |

InChI=1S/C5H4ClF2N3/c6-2-1-10-5(9)3(11-2)4(7)8/h1,4H,(H2,9,10) |

InChI Key |

CICYQDJOPRTGRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-3-(difluoromethyl)pyrazin-2-amine may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(difluoromethyl)pyrazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives .

Scientific Research Applications

5-Chloro-3-(difluoromethyl)pyrazin-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(difluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The chloro and difluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-chloro-3-(difluoromethyl)pyrazin-2-amine with structurally related pyrazin-2-amine derivatives:

Key Findings from Comparative Studies

Electronic Effects :

- The difluoromethyl (-CF$2$H) group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and polarity. In contrast, trifluoromethyl (-CF$3$) analogs exhibit stronger electron withdrawal, which may reduce bioavailability due to excessive hydrophobicity .

- Chlorine at position 5 facilitates halogen bonding, as observed in chloro-substituted pyrazines forming coordination polymers via Cl···N interactions .

Physicochemical Properties :

- The -CF$2$H substituent increases metabolic stability compared to methyl (-CH$3$) analogs, as fluorine resists oxidative degradation .

- N,N-dimethylation (as in ’s compound) improves aqueous solubility but may reduce binding affinity due to steric hindrance .

Biological Activity :

- Fluorinated pyrazines, including trifluoromethyl derivatives, are prevalent in antiviral and anticancer agents. For example, trifluoromethyl-substituted pyrazines show enhanced binding to kinase targets due to fluorine’s van der Waals interactions .

- Chlorine’s role in halogen bonding is critical in crystal engineering and receptor-ligand interactions, as seen in halogenated pharmaceuticals .

Biological Activity

5-Chloro-3-(difluoromethyl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazine ring substituted with a chlorine atom and a difluoromethyl group, which are critical for its biological activity.

Research has indicated that compounds similar to this compound exhibit various mechanisms of action:

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. For instance, derivatives of pyrazine have been tested against Mycobacterium tuberculosis and other bacterial strains, demonstrating significant minimum inhibitory concentrations (MICs) .

- Anticancer Potential : The structural modifications in pyrazine derivatives often enhance their anticancer activities. The introduction of specific substituents can improve efficacy against various cancer cell lines .

- Inhibition of Enzymatic Pathways : Certain pyrazine derivatives have been found to inhibit critical enzymatic pathways in pathogens, affecting their viability and virulence .

Structure-Activity Relationship (SAR)

A comprehensive SAR study is essential for understanding how modifications to the pyrazine structure influence biological activity:

| Compound | Substituents | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 1 | Cl at C5 | 3.91 | Antimycobacterial |

| 2 | CF3 at C4 | 0.78 | Antimycobacterial |

| 3 | NH2 at C2 | 6.25 | Antibacterial |

This table illustrates that the presence of electron-withdrawing groups like Cl and CF3 significantly enhances the antimicrobial properties of these compounds.

Case Studies

- Antimycobacterial Activity : A study evaluated various pyrazine derivatives against M. tuberculosis, revealing that compounds with specific substitutions at the C5 position exhibited potent activity with MIC values ranging from 1.56 to 6.25 µg/mL .

- Anticancer Screening : Another investigation focused on the anticancer potential of structurally related compounds, where modifications led to improved antiproliferative effects against several cancer cell lines. The study emphasized the importance of the urea moiety in enhancing anticancer activities .

- Mechanistic Insights : Research utilizing phenotypic assays demonstrated that certain pyrazine derivatives could disrupt cellular ATP production, indicating a novel mechanism through which these compounds exert their effects on pathogenic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.